

Spectroscopic Data of Methyl Lucidenate L: A Technical Guide

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Compound of Interest

Compound Name: Methyl lucidenate L

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl lucidenate L**, a triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Spectroscopic Data

The structural elucidation of **Methyl lucidenate L** has been primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data, attributed to the work of Iwatsuki et al. (2003)[1][2]. While the detailed spectral data was not available in the public domain, the fundamental properties are presented below.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and exact mass of a compound.

Parameter	Value	Reference
Molecular Formula	C ₂₈ H ₄₀ O ₇	[3]
Molecular Weight	488.61 g/mol	[3]
Mass Spectrum	Data not publicly available	

¹H Nuclear Magnetic Resonance (NMR) Data

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The following is a placeholder for the detailed ¹H NMR data for **Methyl lucidenate L**.

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not publicly available			

¹³C Nuclear Magnetic Resonance (NMR) Data

Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule, providing a skeletal view of the compound. The following is a placeholder for the detailed ¹³C NMR data for **Methyl lucidenate L**.

Position	Chemical Shift (δ) ppm
Data not publicly available	

Experimental Protocols

The isolation and spectroscopic analysis of **Methyl lucidenate L** from *Ganoderma lucidum* involves a multi-step process. The following is a generalized protocol based on common methodologies for triterpenoid analysis from this fungal species.

Isolation and Purification of Methyl Lucidenate L

The general workflow for obtaining pure **Methyl lucidenate L** is depicted in the diagram below.

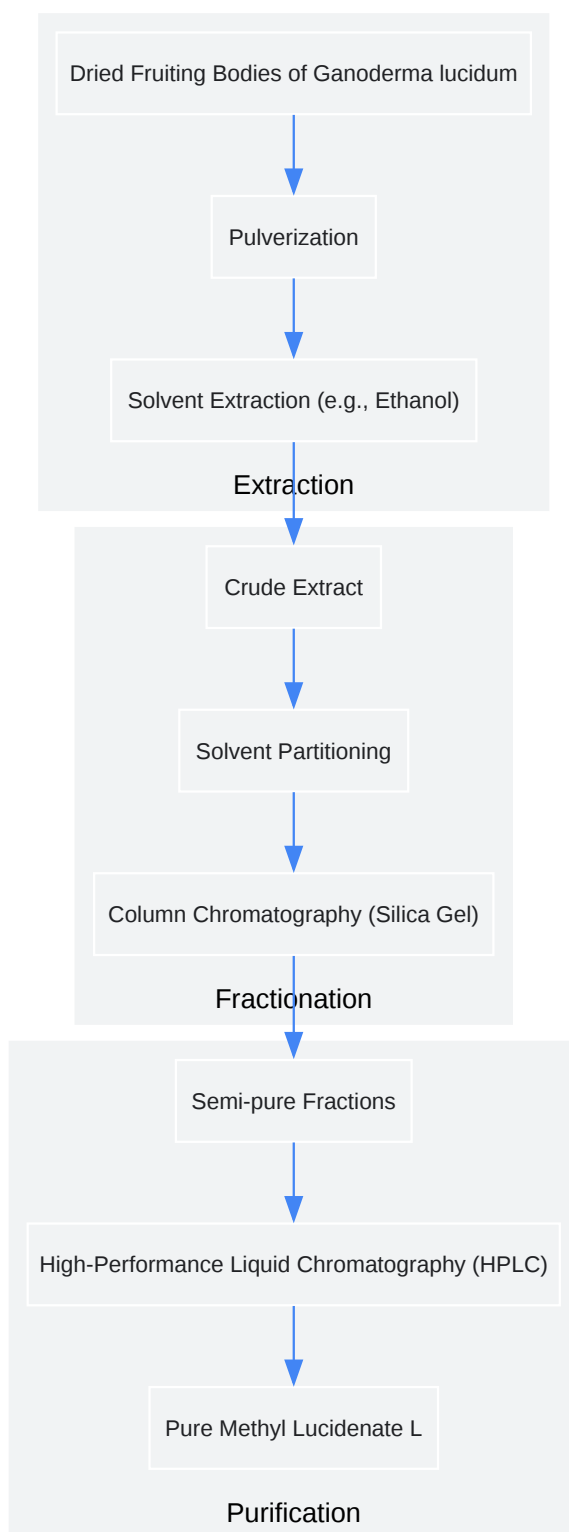


Figure 1: Isolation and Purification Workflow

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Figure 1: Isolation and Purification Workflow

- **Extraction:** Dried and powdered fruiting bodies of *Ganoderma lucidum* are extracted with a suitable organic solvent, such as ethanol or methanol, to obtain a crude extract.
- **Fractionation:** The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. Further separation is achieved using column chromatography, typically with a silica gel stationary phase.
- **Purification:** Fractions containing the compound of interest are further purified using high-performance liquid chromatography (HPLC) to yield pure **Methyl lucidenate L**.

Spectroscopic Analysis

The structural characterization of the purified compound is performed using the following spectroscopic techniques.

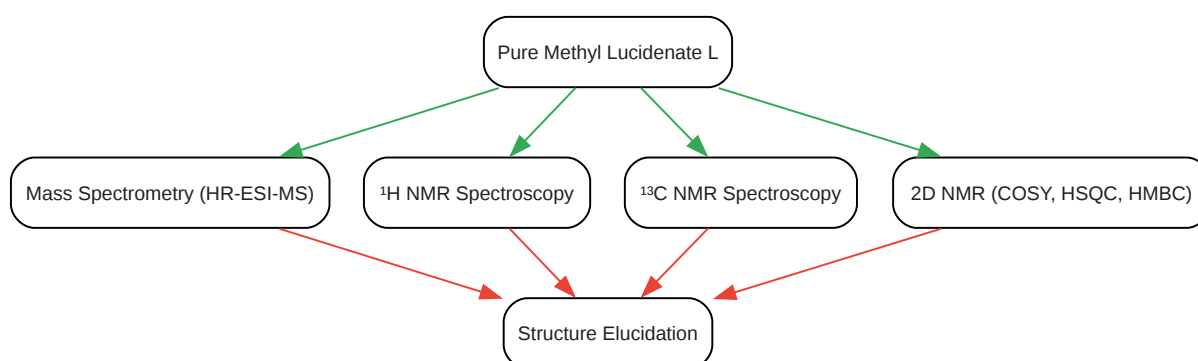


Figure 2: Spectroscopic Analysis Workflow

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Figure 2: Spectroscopic Analysis Workflow

- **Sample Preparation:** A few milligrams of the purified **Methyl lucidenate L** are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis or an appropriate solvent for MS analysis.

- **Mass Spectrometry:** High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Orbitrap).
- **NMR Spectroscopy:** ^1H , ^{13}C , and various 2D NMR spectra (such as COSY, HSQC, and HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The data from these experiments are collectively used to determine the complete chemical structure of the molecule.

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References

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